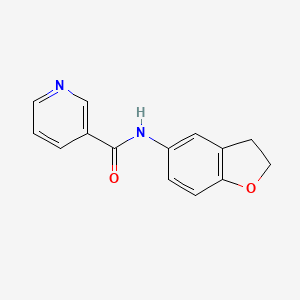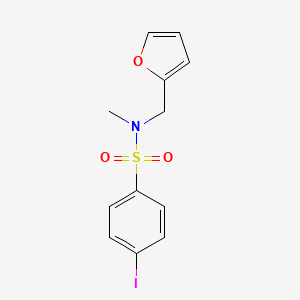
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide, also known as DBF or PD 168077, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DBF belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. For example, this compound has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. This compound has also been found to modulate the activity of the NMDA receptor, a receptor that is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been found to reduce pain sensitivity and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide is its relatively low toxicity and high selectivity for its target enzymes and receptors. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide. One area of research is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the optimization of the pharmacokinetic properties of this compound, such as its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various fields of medicine.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide involves the reaction between 2-carboxypyridine and 2,3-dihydrobenzofuran in the presence of a suitable catalyst. This reaction results in the formation of this compound as a white crystalline solid. The purity of this compound can be enhanced through recrystallization using a suitable solvent.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-nociceptive effects. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(12-3-1-2-7-15-12)16-11-4-5-13-10(9-11)6-8-18-13/h1-5,7,9H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAZLQSPFUGWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorophenyl)-3-[(5-ethylfuran-2-carbonyl)amino]thiourea](/img/structure/B7497930.png)


![5-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide](/img/structure/B7497957.png)

![1-(3,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7497979.png)
![2-[[5-[(4-Methylphenoxy)methyl]furan-2-carbonyl]amino]propanediamide](/img/structure/B7497984.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7497992.png)

![1-[5-(morpholinocarbonyl)-2,3-dihydro-1H-indol-1-yl]-1-ethanone](/img/structure/B7498006.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7498026.png)


